molecular formula C8H12N2O3 B2682101 (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one CAS No. 2377004-24-3

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one

Cat. No. B2682101
CAS RN: 2377004-24-3
M. Wt: 184.195
InChI Key: RMDYBTKFXXHQKF-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.

Scientific Research Applications

Material Science and Biochemistry Applications

The study of nitroxide spin-labeled amino acids, particularly focusing on the structural and functional analogs of (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one, reveals their significance in material science and biochemistry. For instance, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, has been identified as an excellent β-turn and 310/α-helix inducer in peptides. This compound serves as a relatively rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in studying biomolecular structures and dynamics (Toniolo et al., 1998).

Pharmaceutical Synthesis

The compound's structural features, such as the cyclopropyl and nitro groups, are pivotal in pharmaceutical synthesis, leading to innovative approaches in drug development. For instance, the cycloaddition reaction between nitriles and donor-acceptor cyclopropanes facilitates the synthesis of 5-azaindole derivatives. This method, characterized by its divergent nature and cost-effectiveness, has significant implications for combinatorial applications in the pharmaceutical industry, highlighting the utility of cyclopropyl-nitropiperidinone frameworks in synthesizing complex molecular structures (Moustafa & Pagenkopf, 2010).

Anesthetic Mechanism Exploration

Exploratory studies on the anesthetic mechanisms of gases like xenon and nitrous oxide have identified two-pore-domain K+ channels as a novel target, where compounds structurally related to (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one might interact differently, providing insights into their distinct pharmacological profiles. This research underscores the potential of cyclopropyl-nitropiperidinone analogs in elucidating the molecular basis of anesthesia, diverging from traditional GABAA receptor effects and emphasizing their role in NMDA receptor inhibition (Gruss et al., 2004).

Antibacterial and Antimycobacterial Research

Compounds bearing structural similarities to (5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one have been synthesized and evaluated for their antimycobacterial activities. Notably, certain derivatives have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. This research highlights the potential of cyclopropyl-nitropiperidinone derivatives in addressing critical needs in antibacterial therapy, offering new avenues for treating tuberculosis and other bacterial infections (Sriram et al., 2007).

properties

IUPAC Name

(5R,6S)-6-cyclopropyl-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7-4-3-6(10(12)13)8(9-7)5-1-2-5/h5-6,8H,1-4H2,(H,9,11)/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDYBTKFXXHQKF-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,6S)-6-Cyclopropyl-5-nitropiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.